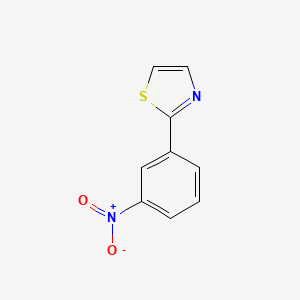

2-(3-Nitrophenyl)-1,3-thiazole

Descripción general

Descripción

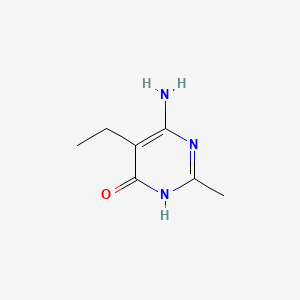

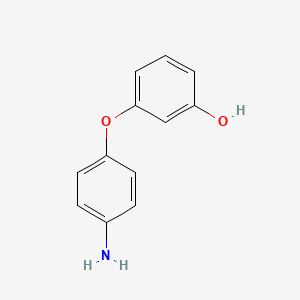

“2-(3-Nitrophenyl)-1,3-thiazole” is a compound that belongs to the class of organic compounds known as nitrobenzenes . These are compounds containing a nitrobenzene moiety, which consists of a benzene ring with a carbon bearing a nitro group .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the titled thiosemicarbazone scaffold was conducted with some carbon-centered electrophilic reagents such as acetic anhydride, chloroacetyl chloride, chloroacetic acid, 2-bromo-1-(3-nitrophenyl)ethan-1-one, 2-chloro-N-phenylacetamide, and dimethyl but-2-ynedioate to achieve triazolethione, imidazolone, thiazolidinone, and thiazole derivatives .Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

- 2-Amino-4-p-nitrophenyl thiazole, a compound related to 2-(3-Nitrophenyl)-1,3-thiazole, has been synthesized using 4-Nitroacetophenone and thiourea, with its structure determined through elemental analysis, IR, and 1H NMR. The optimum synthetic condition and reaction mechanism were explored (Zeng Zhen-fan, 2014).

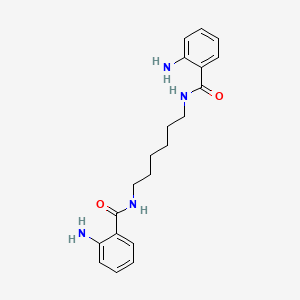

Peptidomimetic Molecules

- Solid-phase synthesis of 1,3-thiazole based peptidomimetic molecules involved dehydrative cyclization of thiourea resin intermediate with 2-bromo-1-(3-nitrophenyl)ethanone, leading to 1,3-thiazole core with benzyl-nitro group. This synthesis yielded resin-bound N-benzyl-1,3-thiazole derivatives with short peptide chains (Min-Jeong Cha, Aizhan Abdildinova, Y. Gong, 2020).

Photophysical Properties

- A study on 4-hydroxy-1,3-thiazole-based push–pull-chromophores/fluorophores, containing nitro groups, found that these groups do not act as a fluorescence quencher. Instead, the synthesized derivatives exhibited quantum yields of 37–40%, showcasing the influence of regioisomerism on photophysical properties (S. H. Habenicht et al., 2015).

Corrosion Inhibition

- Investigation of new 2,5-disubstituted 1,3,4-thiadiazoles, including compounds with 4-nitrophenyl substituents, as corrosion inhibitors of mild steel in HCl solution revealed their inhibition properties. The study included correlations between experimental inhibition efficiencies and quantum chemical parameters (F. Bentiss et al., 2007).

Anticandidal and Anticancer Agents

- Thiazolyl hydrazone derivatives, including those with nitro-substituted components, were synthesized and evaluated for their anticandidal and anticancer properties. Specific compounds exhibited significant inhibitory effects against Candida utilis and anticancer activity against MCF-7 cancer cells (M. Altıntop et al., 2014).

High-Refractive-Index Polyamides

- Development of high-refractive-index polyamides through the introduction of nitro groups and thiazole rings resulted in materials with excellent solubility, high heat resistance, and refractive indices up to 1.7660 at 632.8 nm. The combination of nitro substituents and thiazole units enhanced the polymers' properties (A. Javadi et al., 2015).

Safety and Hazards

Mecanismo De Acción

Target of Action

A compound with a similar structure, 2-(3-nitrophenyl)acetic acid, has been reported to target penicillin g acylase in escherichia coli . Another related compound, 3-[(3-Nitrophenyl)sulfamoyl]-2-thiophenecarboxylic acid, targets Beta-lactamase in Escherichia coli . These enzymes play crucial roles in bacterial resistance to antibiotics.

Mode of Action

Compounds with similar structures have been reported to inhibit their target enzymes, thereby disrupting the normal biochemical processes of the organism .

Biochemical Pathways

A derivative of the compound, 4-(3-nitrophenyl)thiazol-2-ylhydrazone, has been reported to inhibit human monoamine oxidase (hmao) a and b isoforms . Monoamine oxidases are enzymes that catalyze the oxidation of monoamines, playing a vital role in the metabolism of neurotransmitters.

Pharmacokinetics

A related compound, 2-(3-nitrophenyl)acetic acid, has been reported to have unknown absorption, volume of distribution, protein binding, metabolism, route of elimination, half-life, and clearance .

Result of Action

Related compounds have been reported to inhibit their target enzymes, potentially leading to disruption of normal cellular processes .

Propiedades

IUPAC Name |

2-(3-nitrophenyl)-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O2S/c12-11(13)8-3-1-2-7(6-8)9-10-4-5-14-9/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITKRJFNDXYFPNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10473125 | |

| Record name | 2-(3-nitrophenyl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10473125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Nitrophenyl)-1,3-thiazole | |

CAS RN |

105361-75-9 | |

| Record name | 2-(3-nitrophenyl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10473125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzamide, N-[2-(methylthio)-6-benzothiazolyl]-](/img/structure/B3045283.png)

![3-Oxaspiro[5.5]undecane-9-carboxylic acid](/img/structure/B3045284.png)

![4-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-8-amine](/img/structure/B3045286.png)

![Propanoic acid, 3-[(4-fluorophenyl)amino]-3-oxo-, ethyl ester](/img/structure/B3045287.png)

![2-Propanol, 1-(4-ethylphenoxy)-3-[(1-methylethyl)amino]-](/img/structure/B3045288.png)

![3',6'-Dichloro-4,5,6,7-tetrafluoro-3H-spiro[2-benzofuran-1,9'-xanthen]-3-one](/img/structure/B3045289.png)